(R)-2-Amino-4,4-dimethylpentanoic acid
Overview
Description
Amino acids are organic molecules that consist of a basic amino group, an acidic carboxyl group, and a unique organic side chain . The “®” in the name indicates the configuration of the molecule, referring to the arrangement of atoms in three-dimensional space.
Synthesis Analysis
The synthesis of amino acids often involves methods such as nucleophilic substitution, elimination, and halogenation . The specific synthesis pathway would depend on the structure of the amino acid and the starting materials available.Molecular Structure Analysis
The molecular structure of an amino acid like “®-2-Amino-4,4-dimethylpentanoic acid” would include an amino group (-NH2), a carboxyl group (-COOH), and a specific side chain. The side chain for this particular amino acid would be a 4,4-dimethylpentanoic acid group .Chemical Reactions Analysis
Amino acids can participate in a variety of chemical reactions. They can act as both acids and bases, donating or accepting protons . The specific reactions that “®-2-Amino-4,4-dimethylpentanoic acid” would participate in would depend on its side chain.Physical And Chemical Properties Analysis
The physical and chemical properties of an amino acid like “®-2-Amino-4,4-dimethylpentanoic acid” would depend on its specific structure. Factors such as solubility, melting point, and pKa would be influenced by the nature of the side chain .Scientific Research Applications
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Polymer Chemistry : Amino acids can be used in click chemistry, specifically in the spontaneous amino–yne click reaction . This reaction has been used in various fields such as surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .
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Polypeptide Synthesis : Amino acids can be used in the ring-opening polymerization to produce polypeptides . Polypeptides have attracted considerable attention due to their inherent biodegradability and tunable cytocompatibility .
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Polymer Chemistry : Amino acids can be used in click chemistry, specifically in the spontaneous amino–yne click reaction . This reaction has been used in various fields such as surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .
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Polypeptide Synthesis : Amino acids can be used in the ring-opening polymerization to produce polypeptides . Polypeptides have attracted considerable attention due to their inherent biodegradability and tunable cytocompatibility .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-amino-4,4-dimethylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBSHGLDBQBSPI-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426199 | |
Record name | 4-Methyl-D-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-4,4-dimethylpentanoic acid | |
CAS RN |
88319-43-1 | |
Record name | 4-Methyl-D-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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